![molecular formula C7H4BrF3O B1520676 5-Bromo-2-(trifluoromethyl)phenol CAS No. 1121585-15-6](/img/structure/B1520676.png)
5-Bromo-2-(trifluoromethyl)phenol
Overview
Description
5-Bromo-2-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 1121585-15-6. It has a molecular weight of 241.01 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(trifluoromethyl)phenol is1S/C7H4BrF3O/c8-4-1-2-5 (6 (12)3-4)7 (9,10)11/h1-3,12H
. This indicates the presence of a phenol group (hydroxyl group attached to a benzene ring), a bromine atom, and a trifluoromethyl group in the molecular structure. Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethyl)phenol is a solid at room temperature . It is recommended to be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis Building Blocks
5-Bromo-2-(trifluoromethyl)phenol: serves as a versatile building block in organic synthesis. Its molecular structure, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenolic ring, allows for various chemical transformations. Researchers utilize it to synthesize complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Sensors and Receptors
Due to its unique electronic properties, this compound is used in the design of sensors and receptors. The electron-withdrawing trifluoromethyl group enhances the sensitivity of the phenolic hydroxyl group, making it a prime candidate for detecting specific ions or molecules in analytical chemistry applications .
Polymer Chemistry
In polymer chemistry, 5-Bromo-2-(trifluoromethyl)phenol is employed to modify polymers, imparting them with flame retardant properties due to the presence of bromine. Additionally, its incorporation into polymers can result in materials with improved thermal stability and chemical resistance .
Active Pharmaceutical Ingredients
The compound’s structural features make it a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its phenolic hydroxyl group can be engaged in coupling reactions to create diverse pharmacophores, which are essential for drug discovery and development .
Functionalization of Nanoparticles
Researchers use 5-Bromo-2-(trifluoromethyl)phenol to functionalize the surface of nanoparticles. This process enhances the nanoparticles’ properties, such as solubility and reactivity, making them suitable for various applications, including drug delivery and diagnostic imaging .
Boron Neutron Capture Therapy (BNCT)
The bromine atom in 5-Bromo-2-(trifluoromethyl)phenol can be utilized in Boron Neutron Capture Therapy, a targeted cancer treatment. By incorporating boron-containing compounds into cancer cells and irradiating them with neutrons, the therapy induces cell death selectively in tumor tissues .
Positron Emission Tomography (PET)
This compound can also serve as a precursor for the synthesis of radiotracers used in PET imaging. The trifluoromethyl group, in particular, is beneficial for introducing ^18F, a radioactive isotope of fluorine, which is a common PET imaging agent .
Antimicrobial Activity
Lastly, 5-Bromo-2-(trifluoromethyl)phenol has been studied for its antimicrobial properties. It can be incorporated into compounds that exhibit activity against a range of microbial pathogens, contributing to the field of antimicrobial drug development .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been found to interact with their targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that 5-bromo-2-(trifluoromethyl)phenol may also have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c, suggesting that certain environmental conditions may affect its stability .
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAPJZDTGAPNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661252 | |
Record name | 5-Bromo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)phenol | |
CAS RN |
1121585-15-6 | |
Record name | 5-Bromo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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